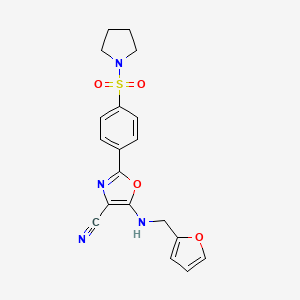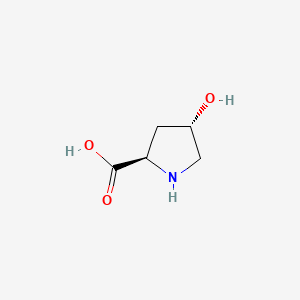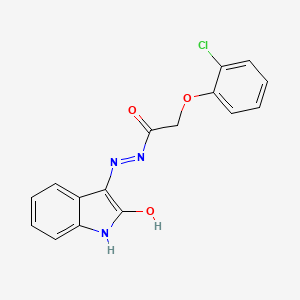
5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Furan-2-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrimido and Pyridoxazoles
Lucas Lemaire et al. (2015) reported a method to synthesize a range of molecules, including pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles, starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block. The process adapted to manage the instability of the oxazole ring, offering a path for further chemical manipulations and applications in research (Lemaire et al., 2015).
Synthesis of Triazole Derivatives
M. Y. Belikov et al. (2017) described the synthesis of previously unknown derivatives of 1,2,4-triazole, indicating diasteroselective formation during the reaction with phenylhydrazine of 3Н-pyrroles spirobound to a furan ring. This process underlines the chemical versatility and potential for generating structurally unique compounds for scientific research (Belikov et al., 2017).
Synthesis and Reactions of Heterocycles
Carla Martins et al. (2009) reinvestigated the acid-promoted cyclization of certain malononitriles, revealing a low-yield but fascinating pathway for synthesizing derivatives like 2-amino-5-arylfuran-3-carbonitriles or 2-amino-5-aryl-1-phenyl-1H-pyrrole-3-carbonitriles. Microwave-assisted synthesis provided a more efficient approach, offering insights into novel reaction pathways and products for scientific research (Martins et al., 2009).
Synthesis and Modification of Oxazole Derivatives
J. Spencer et al. (2012) highlighted the creation of a 2-substituted-5-aminooxazole-4-carbonitrile library via microwave-mediated and flow chemistries. The structural diversity in the library, including compounds with multiple heterocycles attached to the oxazole core, showcases the compound's potential as a versatile precursor for creating diverse molecular structures in scientific research (Spencer et al., 2012).
Formation of Imidazo[1,2-a]pyridines
M. Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, indicating the use of compound 4a as a precursor, derived from brominated 2-acetylfuran. This process led to the creation of novel diamidines and potential prodrugs, with strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the potential use of the compound in developing new therapeutic agents (Ismail et al., 2004).
Propriétés
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c20-12-17-19(21-13-15-4-3-11-26-15)27-18(22-17)14-5-7-16(8-6-14)28(24,25)23-9-1-2-10-23/h3-8,11,21H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKGKUDDXRPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2635715.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)




![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)

![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

